molecular formula C16H26O2 B12675218 Octahydro-5-isobutyl-4,7-methano-1H-inden-5-yl acetate CAS No. 93805-74-4

Octahydro-5-isobutyl-4,7-methano-1H-inden-5-yl acetate

Cat. No.: B12675218
CAS No.: 93805-74-4
M. Wt: 250.38 g/mol
InChI Key: FPPRJKWGULBYSC-UHFFFAOYSA-N
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Description

Octahydro-5-isobutyl-4,7-methano-1H-inden-5-yl acetate is a bicyclic terpene-derived ester with a complex fused-ring structure. These compounds are synthesized from octahydro-4,7-methano-inden-5-one precursors through functional group modifications such as acetylation, alkylation, or oxidation .

Key Properties (CAS 64001-15-6):

  • Molecular Formula: C₁₂H₁₈O₂
  • Molecular Weight: 194.275 g/mol
  • LogP: 3.14 (indicating moderate lipophilicity)
  • Applications: Primarily used in fragrance formulations due to their woody, amber-like olfactory profiles .

A closely related isomer (CAS 2500-83-6, C₁₂H₁₆O₂) features a hexahydro structure with a tricyclic framework, highlighting the role of stereochemistry in modulating physical properties .

Properties

CAS No.

93805-74-4

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

[8-(2-methylpropyl)-8-tricyclo[5.2.1.02,6]decanyl] acetate

InChI

InChI=1S/C16H26O2/c1-10(2)8-16(18-11(3)17)9-12-7-15(16)14-6-4-5-13(12)14/h10,12-15H,4-9H2,1-3H3

InChI Key

FPPRJKWGULBYSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CC2CC1C3C2CCC3)OC(=O)C

Origin of Product

United States

Preparation Methods

Step 1: Hydrogenation of Indene

  • Reaction : Indene undergoes catalytic hydrogenation to form the fully saturated bicyclic system.
  • Catalyst : Palladium on carbon (Pd/C) or nickel-based catalysts.
  • Conditions :
    • Solvent: Ethanol or methanol.
    • Temperature: 50–100°C.
    • Pressure: 1–5 atm of hydrogen.

Step 2: Alkylation with Isobutyl Group

  • Reaction : The saturated bicyclic intermediate is alkylated using an isobutyl halide (e.g., isobutyl bromide) in the presence of a base.
  • Base : Sodium hydride (NaH) or potassium carbonate (K2CO3).
  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Conditions :
    • Temperature: 60–80°C.
    • Reaction Time: 4–6 hours.

Step 3: Esterification

  • Reaction : The hydroxyl-functionalized intermediate reacts with acetic anhydride or acetyl chloride to form the acetate ester.
  • Catalyst : Sulfuric acid (H2SO4) or pyridine as a base catalyst.
  • Solvent : Dichloromethane (CH2Cl2) or toluene.
  • Conditions :
    • Temperature: Room temperature to 50°C.
    • Reaction Time: 2–4 hours.

Raw Materials and Reagents

Raw Material/Reagent Function Purity Required (%)
Indene Starting material ≥99
Hydrogen gas Hydrogenation agent ≥99.9
Palladium on carbon (Pd/C) Catalyst for hydrogenation ≥5% loading
Isobutyl bromide Alkylating agent ≥98
Sodium hydride (NaH) Base for alkylation ≥95
Acetic anhydride Esterification reagent ≥98
Dichloromethane Solvent ≥99

Data Table for Reaction Conditions

Step Reagent/Material Catalyst/Base Solvent Temp (°C) Time (hrs)
Hydrogenation Hydrogen gas Pd/C Ethanol 50–100 4–6
Alkylation Isobutyl bromide NaH DMF 60–80 4–6
Esterification Acetic anhydride H2SO4/Pyridine Dichloromethane RT–50 2–4

Notes on Optimization

  • Catalyst Selection :

    • Pd/C offers high selectivity during hydrogenation but requires careful handling due to sensitivity to moisture and air.
    • Nickel-based catalysts are more cost-effective but may require higher pressures.
  • Purity of Reagents :

    • High-purity reagents ensure better yields and minimize side reactions.
  • Reaction Monitoring :

    • Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) can be used to monitor reaction progress.
  • Post-Reaction Workup :

    • After each step, purification via column chromatography or recrystallization ensures high-purity intermediates.

Chemical Reactions Analysis

Types of Reactions

Octahydro-5-isobutyl-4,7-methano-1H-inden-5-yl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can further hydrogenate the compound, altering its structure and properties.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of alcohols or ketones.

    Reduction: Further hydrogenated derivatives.

    Substitution: Compounds with different functional groups replacing the acetate group.

Scientific Research Applications

Fragrance Composition

The primary application of octahydro-5-isobutyl-4,7-methano-1H-inden-5-yl acetate is as a fragrance ingredient. It is utilized in various products including:

  • Perfumes and Colognes : Enhances overall scent profiles by providing depth and complexity.
  • Personal Care Products : Used in soaps, shampoos, and lotions to impart a pleasing aroma.
  • Household Products : Incorporated into air fresheners and cleaning agents to mask odors and provide a fresh scent.

Formulation Examples

A study highlighted the formulation of fragrances that included this compound, demonstrating its ability to contribute floral, green, and slightly woody notes to the final product .

Product TypeApplication Example
PerfumeFloral fragrances
SoapScent enhancement
Air FreshenerOdor masking
Cleaning AgentsScenting detergents

Separation Techniques

This compound can be analyzed using High Performance Liquid Chromatography (HPLC). A specific method involves using a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile and water. This method is scalable for preparative separation and can be adapted for pharmacokinetic studies .

Mass Spectrometry

For applications requiring mass spectrometry compatibility, it is recommended to replace phosphoric acid with formic acid in the mobile phase during HPLC analysis . This adjustment allows for better sensitivity and accuracy in detecting the compound.

Case Study 1: Fragrance Development

In a recent case study involving the development of a new floral fragrance line, this compound was incorporated into the formulation. The resulting product was well-received for its balanced scent profile that appealed to consumers looking for fresh and natural fragrances .

Case Study 2: Household Product Enhancement

A cleaning product manufacturer utilized this compound to enhance the scent of their multi-surface cleaner. Consumer feedback indicated a significant preference for the product with this compound over those without it, highlighting its effectiveness in improving user experience through sensory appeal .

Mechanism of Action

The mechanism of action of Octahydro-5-isobutyl-4,7-methano-1H-inden-5-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.

Comparison with Similar Compounds

Table 1: Comparison of Functional Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Application LogP (if available) Reference
Octahydro-4,7-methano-1H-inden-5-yl acetate 64001-15-6 C₁₂H₁₈O₂ 194.275 Acetate ester Fragrance formulations 3.14
Octahydro-4,7-methano-1H-inden-5-ol 13380-89-7 C₁₀H₁₆O 152.23 Hydroxyl Perfume precursor N/A
Octahydro-1H-4,7-methano-indene-5-carboxaldehyde N/A C₁₁H₁₆O 164.24 Aldehyde High-impact fragrance N/A
2-Propenoic acid, 2-methyl-, octahydro-4,7-methano-1H-inden-5-yl ester homopolymer 34755-33-4 C₁₄H₂₀O₂ 220.3074 Polymerized ester Material science applications N/A

Key Observations:

  • Acetate vs. Alcohol (CAS 13380-89-7): Esterification of the hydroxyl group (e.g., conversion to acetate) increases molecular weight and lipophilicity (LogP 3.14 vs. unmeasured for the alcohol), enhancing volatility and suitability for perfumery .
  • Aldehyde Derivatives (e.g., Formula II in ): Aldehydes exhibit stronger odor profiles compared to esters but may require stabilization in formulations due to higher reactivity.
  • Polymerized Ester (CAS 34755-33-4): Polymerization drastically increases molecular weight (220.3 g/mol), shifting applications from fragrances to industrial materials (e.g., coatings, adhesives) .

Substituent Variations

Table 2: Impact of Substituents on Properties

Compound Name Substituent CAS Number Key Property/Application Difference Reference
1-(Octahydro-4,7-methano-inden-5-yl)-propan-2-one Isobutyl ketone N/A Increased steric bulk reduces volatility; used in long-lasting fragrances
N,N-dimethyl-N'-(octahydro-4,7-methano-1H-inden-5-yl)urea (Norea) Urea group 18530-56-8 Pesticidal activity due to hydrogen-bonding capacity
Carbonodithioic Acid O-(Octahydro-4,7-methano-1H-inden-5-yl) Ester Potassium Salt Dithioate ester 83373-60-8 Enhanced thermal stability; used in agrochemicals

Key Observations:

  • Isobutyl Ketone (Comparative Example IV in ): The ketone group introduces polarity, altering solubility and extending fragrance longevity.
  • Urea Derivative (Norea): The urea moiety enables pesticidal action by interacting with biological targets, contrasting with non-pesticidal esters .
  • Dithioate Ester (CAS 83373-60-8): Sulfur incorporation improves resistance to hydrolysis, making it suitable for harsh environmental conditions .

Biological Activity

The compound's structure can be represented by the following SMILES notation: CC(C)CC1(CC2CC1C3C2CCC3)OC(=O)C. Its predicted collision cross-section values for various adducts are summarized in Table 1.

Adductm/zPredicted CCS (Ų)
[M+H]+251.20056162.9
[M+Na]+273.18250168.6
[M+NH₄]+268.22710173.2
[M+K]+289.15644166.8
[M-H]−249.18600162.4
[M+Na−2H]−271.16795161.9

Biological Activity Overview

Currently, there is no extensive research published that directly investigates the biological activity of octahydro-5-isobutyl-4,7-methano-1H-inden-5-yl acetate. However, compounds with similar structural characteristics often exhibit a variety of biological activities, including:

1. Antioxidant Activity
Many terpenoids and bicyclic compounds are known for their antioxidant properties, which can protect cells from oxidative stress and related damage.

2. Anti-inflammatory Effects
Bicyclic compounds frequently show potential in modulating inflammatory pathways, which could be relevant for therapeutic applications in diseases characterized by chronic inflammation.

3. Antimicrobial Properties
Compounds with similar frameworks have been studied for their antimicrobial effects against various pathogens.

Case Studies and Related Research

While specific studies on this compound are scarce, related research provides insights into potential applications:

Study on Similar Compounds:
A study investigating the biological activities of structurally related bicyclic compounds demonstrated significant antioxidant and anti-inflammatory effects in vitro. These findings suggest that octahydro derivatives may also possess similar properties, warranting further investigation.

In Silico Studies:
Recent advancements in computational biology allow researchers to predict the interaction of compounds like this compound with biological targets using molecular docking techniques. Such studies can help elucidate potential mechanisms of action and guide future experimental designs.

Q & A

Q. What synthetic strategies are recommended for preparing Octahydro-5-isobutyl-4,7-methano-1H-inden-5-yl acetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis likely involves esterification of the parent alcohol (octahydro-4,7-methano-1H-inden-5-ol) with isobutyl acetylating agents. Key steps include:

  • Substitution Reaction : Use acid-catalyzed esterification (e.g., acetic anhydride or acetyl chloride with isobutyl groups) under anhydrous conditions .
  • Purification : Fractional distillation or column chromatography, guided by phase transition data (e.g., enthalpy measurements for related compounds in Table 1) .
  • Optimization : Adjust reaction temperature (40–80°C) and catalyst (e.g., H₂SO₄ or DMAP) to improve yield. Monitor purity via GC-MS or NMR.

Q. Table 1: Phase Transition Data for Structural Analogs

CompoundCAS NumberΔH (kJ/mol)MethodReference
N,N-dimethyl-N-octahydro-4,7-methano-1H-inden-5-yl urea18530-56-821.74DSC

Q. What analytical techniques are most effective for characterizing the stereochemistry of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to resolve stereochemical environments, referencing chemical shifts of analogous indenyl esters (e.g., octahydro-4,7-methano-1H-inden-5-ol derivatives) .
  • X-ray Crystallography : If single crystals are obtainable, compare with structural databases for bicyclic frameworks (e.g., tricyclodecane derivatives) .
  • Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers .

Advanced Research Questions

Q. How can researchers design endocrine disruption studies for this compound, given structural analogs in the EPA’s screening program?

Methodological Answer:

  • In Vitro Assays : Use ER/AR transcriptional activation assays (OECD TG 455/456) to assess hormone receptor binding, referencing the inclusion of octahydro-4,7-methano-1H-inden-5-yl acetate in the EPA’s Endocrine Disruptor Screening Program .
  • Computational Modeling : Apply QSAR models (e.g., OECD Toolbox) to predict binding affinity based on substituent effects (e.g., isobutyl vs. acetate groups) .
  • Dose-Response Analysis : Conduct tiered testing (low-to-high doses) to identify NOAEL/LOAEL thresholds .

Q. How can contradictions in toxicity data between structurally similar esters (e.g., skin irritation vs. non-classification) be resolved?

Methodological Answer:

  • Comparative Toxicity Testing : Perform parallel assays (e.g., OECD TG 439 for skin irritation) on the target compound and its analogs (e.g., homopolymers of 2-methyl-2-propenoic acid esters) .
  • Mechanistic Studies : Use molecular dynamics simulations to correlate ester group hydrophobicity with membrane permeability .
  • Meta-Analysis : Review hazard classifications from multiple jurisdictions (e.g., South Korea’s NIER vs. EPA) to identify consensus or variability .

Q. What computational approaches predict the physicochemical properties of this compound for environmental fate modeling?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate logP, vapor pressure, and solubility using software (e.g., Gaussian) validated against experimental data for bicyclic esters (Table 1) .
  • Molecular Dynamics (MD) : Simulate degradation pathways in aqueous systems, leveraging phase transition enthalpies of decahydronaphthalene derivatives .
  • QSAR Validation : Cross-check predictions with EPA’s EPI Suite™, ensuring alignment with analogs like tricyclodecan-9-yl xanthate .

Q. What copolymerization strategies could enhance material properties of polymers derived from this compound?

Methodological Answer:

  • Radical Polymerization : Initiate with AIBN or peroxides in bulk/solution, optimizing monomer ratios (e.g., with methyl methacrylate) to tune glass transition temperatures .
  • Crosslinking Agents : Incorporate diesters (e.g., hexanedioic acid bis-esters) to improve thermal stability, referencing molecular weight data for C28H42O4 analogs .
  • Kinetic Studies : Monitor conversion rates via FTIR or GPC to assess reactivity ratios and copolymer composition .

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